molecular formula C13H22F3NO3 B13605353 Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13605353
M. Wt: 297.31 g/mol
InChI Key: BAJDOFVVDXDMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H21F3N2O3 It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a trifluoromethyl group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3,3,3-trifluoro-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
  • Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

Uniqueness

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H22F3NO3

Molecular Weight

297.31 g/mol

IUPAC Name

tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22F3NO3/c1-12(2,3)20-11(19)17-6-4-5-9(8-17)7-10(18)13(14,15)16/h9-10,18H,4-8H2,1-3H3

InChI Key

BAJDOFVVDXDMDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.